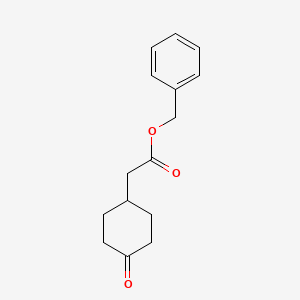

Benzyl 2-(4-oxocyclohexyl)acetate

Description

Benzyl 2-(4-oxocyclohexyl)acetate is a cyclohexyl-substituted benzyl ester characterized by a ketone group at the 4-position of the cyclohexane ring. The 4-oxocyclohexyl moiety likely enhances steric bulk and polarity compared to simpler benzyl esters, influencing reactivity and applications in organic synthesis .

Properties

Molecular Formula |

C15H18O3 |

|---|---|

Molecular Weight |

246.30 g/mol |

IUPAC Name |

benzyl 2-(4-oxocyclohexyl)acetate |

InChI |

InChI=1S/C15H18O3/c16-14-8-6-12(7-9-14)10-15(17)18-11-13-4-2-1-3-5-13/h1-5,12H,6-11H2 |

InChI Key |

YAFVNPKAGRXHLC-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)CCC1CC(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds share core ester or cyclohexyl motifs but differ in substituents and functional groups:

Physicochemical Properties

Molecular Weight and Polarity :

- Benzyl Acetate: MW 150.17 g/mol; low polarity due to absence of cyclohexyl or ketone groups .

- Methyl 2-(4-oxocyclohexyl)acetate: Higher MW (~200–220 g/mol estimated) due to the 4-oxocyclohexyl group; increased polarity enhances solubility in polar aprotic solvents .

- Benzyl 2-(1-(hydroxymethyl)cyclohexyl)acetate: Hydroxymethyl group introduces hydrogen bonding capacity, affecting boiling point and solubility .

- Thermal Stability: Benzyl Acetate: Stable under standard storage conditions; flash point 95°C . 4-Oxocyclohexyl derivatives: May decompose at elevated temperatures, releasing toxic fumes (e.g., CO, NOx) during combustion .

Key Research Findings

- Reactivity: The 4-oxocyclohexyl group facilitates nucleophilic additions (e.g., enamine formation) but may reduce stability under acidic conditions compared to non-ketone analogs .

- Environmental Impact : Benzyl acetates with ketone or hydroxyl substituents exhibit higher aquatic toxicity (e.g., H412 classification) than simpler esters .

- Synthetic Challenges : Steric hindrance from the cyclohexyl group necessitates optimized reaction conditions (e.g., low temperatures, inert atmospheres) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.